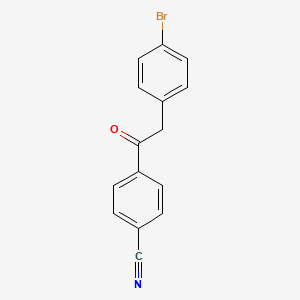

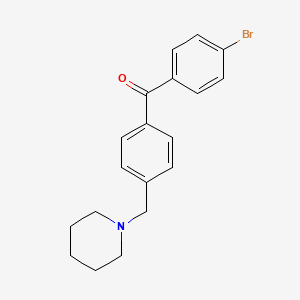

2-(Azetidinomethyl) benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

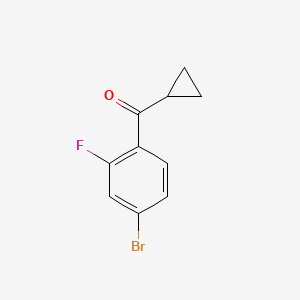

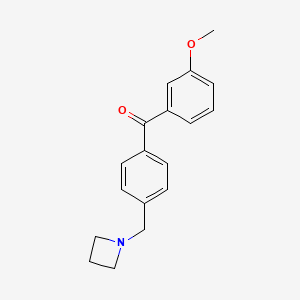

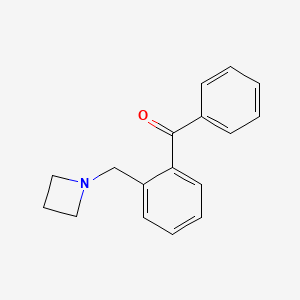

2-(Azetidinomethyl) benzophenone, also known as ABP or photoinitiator 1173, is a versatile compound widely used in the field of polymer chemistry. It has the molecular formula C17H17NO .

Synthesis Analysis

The synthesis of 2-(Azetidinomethyl) benzophenone and its derivatives involves multistep processes . For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Molecular Structure Analysis

The molecular structure of 2-(Azetidinomethyl) benzophenone is well characterized . It has been studied using various spectroscopic techniques and computational methods .科学的研究の応用

Synthesis of Azetidines

Scientific Field

Application Summary

The compound is used in the synthesis of azetidines through the aza Paternò–Büchi reaction . This reaction is a [2 + 2] photocycloaddition between an imine and an alkene component .

Experimental Procedure

The exact experimental procedure for this application is not specified in the source. However, it involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component .

Results or Outcomes

The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to inherent challenges associated with this approach .

Organic Light-Emitting Diodes (OLEDs)

Scientific Field

Application Summary

Benzophenone-based derivatives, such as “2-(Azetidinomethyl) benzophenone”, are used in the development of Organic Light-Emitting Diodes (OLEDs) .

Experimental Procedure

The compound is used in the molecular design of OLED materials . The exact experimental procedure is not specified in the source.

Results or Outcomes

Benzophenone-based compounds present promising opportunities in advancing OLED technology . They are used both as host materials and emitters in OLED devices .

Photopolymerization

Scientific Field

Application Summary

Benzophenone-based photoinitiators are used for photopolymerization under mild conditions upon light-emitting diodes (LEDs) irradiation .

Experimental Procedure

The exact experimental procedure for this application is not specified in the source. However, it involves the use of benzophenone-based photoinitiators under LED irradiation .

Results or Outcomes

The results or outcomes of this application are not specified in the source .

Photoinitiator

Application Summary

Benzophenone, including “2-(Azetidinomethyl) benzophenone”, is commonly used as a hydrogen capturing photoinitiator . Photoinitiators are also known as light curing agents and photosensitizers .

Results or Outcomes

Benzophenone-based photoinitiators have advantages such as fast curing speed, wide matching range, good thermal stability, high quantum efficiency, good solubility, and low price . However, the residual photoinitiator in the process of use may lead to the aging and yellowing of the cured coating, and toxic odor may also appear .

UV Absorber

Application Summary

Benzophenone compounds, including “2-(Azetidinomethyl) benzophenone”, are currently the largest UV absorbers . They can absorb 290-400nm UV absorption light and some visible light .

Experimental Procedure

The exact experimental procedure for this application is not specified in the source. However, it involves the use of benzophenone-based compounds as UV absorbers .

Results or Outcomes

Benzophenone-based compounds are widely used in coatings, resins, cosmetics, and other industries . For example, most sunscreens on the market contain benzophenone compounds .

Pharmaceutical Intermediate

Scientific Field

Application Summary

Benzophenone, including “2-(Azetidinomethyl) benzophenone”, can be used as the basis for the synthesis of important drug frameworks .

Experimental Procedure

The exact experimental procedure for this application is not specified in the source. However, it involves the use of benzophenone as a pharmaceutical intermediate .

Results or Outcomes

Diphenyl carbinols can be synthesized by reduction reaction .

将来の方向性

Azetidines, which are part of the 2-(Azetidinomethyl) benzophenone structure, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This suggests that 2-(Azetidinomethyl) benzophenone and its derivatives could have potential applications in various fields in the future.

特性

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h1-5,7-10H,6,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARAWTANSKKZGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643685 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidinomethyl) benzophenone | |

CAS RN |

898775-42-3 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。